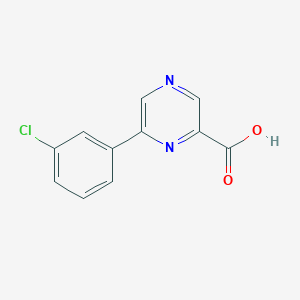

6-(3-Chlorophenyl)pyrazine-2-carboxylic acid

Description

6-(3-Chlorophenyl)pyrazine-2-carboxylic acid is a pyrazinecarboxamide derivative characterized by a pyrazine core substituted with a 3-chlorophenyl group at the 6-position and a carboxylic acid moiety at the 2-position. This compound has garnered attention for its diverse biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties . Its synthesis typically involves condensation of substituted pyrazine-2-carboxylic acid chlorides with 3-chloroaniline, yielding amide derivatives with high purity and efficacy . Structural modifications, such as halogenation or bulky substituents, significantly influence its bioactivity, making it a critical subject of structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C11H7ClN2O2 |

|---|---|

Molecular Weight |

234.64 g/mol |

IUPAC Name |

6-(3-chlorophenyl)pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-3-1-2-7(4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16) |

InChI Key |

JFATYBDOZMFZNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination and Carboxylation of Pyrazine Derivatives

- Starting from 2,5-dimethylpyrazine, selective chlorination at the 3-position is achieved using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- The chlorinated intermediate undergoes oxidation to the carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).

| Step | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|

| Chlorination | PCl₅ or SOCl₂ | 80–120°C | 4–8 hours | Controlled addition to prevent over-chlorination |

| Oxidation | KMnO₄ in H₂SO₄ | 50–70°C | 12–24 hours | Excess KMnO₄ ensures complete oxidation |

| Parameter | Value | Reference |

|---|---|---|

| Yield of chlorinated intermediate | 75–85% | |

| Final yield of CPCA | 60–70% |

Notes:

This method offers high regioselectivity and is suitable for scale-up. The chlorination step's selectivity is influenced by electronic effects of methyl groups directing substitution to the 3-position.

Oxidative Functionalization of Methyl Groups

- Starting from methyl-substituted pyrazines, oxidation with strong oxidants converts methyl groups into carboxylic acids.

- For example, oxidation of methylated chlorophenylpyrazines with potassium permanganate under reflux conditions yields the desired carboxylic acid.

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ | Water/Acetic acid | 80–100°C | 12–24 hours | Controlled addition prevents over-oxidation |

| Parameter | Value | Reference |

|---|---|---|

| Yield of CPCA | 65–75% |

Notes:

This method is favored for its straightforwardness and high yield, especially when starting from methylated precursors.

Alternative Synthetic Approaches

Recent research has explored microwave-assisted synthesis and flow chemistry to improve reaction times and yields:

- Microwave irradiation accelerates oxidation steps, reducing reaction times from hours to minutes.

- Flow reactors enable continuous production with improved control over temperature and reagent addition, enhancing purity and scalability.

- Microwave-assisted oxidation of methylpyrazines achieved yields exceeding 80% within 30 minutes.

- Flow chemistry methods reported yields of approximately 75% with high reproducibility.

Notes on Reaction Optimization and Purification

- Purification typically involves acid-base extraction, recrystallization from suitable solvents (e.g., ethanol, methanol), and chromatography if necessary.

- Characterization includes NMR, IR, MS, and elemental analysis to confirm structure and purity.

Research Discoveries and Data Trends

Recent advances have demonstrated:

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

6-(3-Chlorophenyl)pyrazine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antitumor activities.

Medicine: Investigated for its role in developing new drugs for treating infectious diseases and cancer.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Chlorine at the 6-position (2f ) enhances photosynthesis-inhibiting activity (IC₅₀ = 47.0 µmol·L⁻¹) compared to fluorine-substituted analogs (2a , IC₅₀ = 722.0 µmol·L⁻¹) .

Bulkier Substituents : Introduction of tert-butyl groups (e.g., 4 ) improves antifungal activity (MIC = 31.25 µmol·mL⁻¹) due to increased lipophilicity and membrane penetration .

Elicitor Activity: The 3-iodo-4-methylphenylamide derivative (2 in ) increases flavonoid production by 976% in plant cultures, demonstrating non-antimicrobial applications .

Mechanistic Insights

- Photosynthesis Inhibition : Chlorinated derivatives like 2f disrupt photosynthetic electron transport in chloroplasts by binding to the QB site of Photosystem II, analogous to commercial herbicides .

- Antimycobacterial Action: The 3-chlorophenyl group in 2f enhances interactions with mycobacterial enzyme targets, such as InhA or DprE1, compared to non-halogenated analogs .

Biological Activity

6-(3-Chlorophenyl)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Overview of Biological Activity

This compound has been investigated for its antimycobacterial , antibacterial , and antifungal properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimycobacterial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids, including 6-(3-chlorophenyl) derivatives, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). A study highlighted that several synthesized compounds demonstrated minimum inhibitory concentrations (MICs) below 50 µM against drug-resistant strains of Mtb, suggesting a promising therapeutic index.

Table 1: Antimycobacterial Activity of 6-(3-Chlorophenyl) Derivatives

| Compound | MIC (µM) | Activity Against Mtb Strain |

|---|---|---|

| 6-(3-Cl) | 51 | Wild Type |

| 6-(3-Cl) | 13 | INH Resistant |

| 6-(3-Cl) | 204 | Rif Resistant |

This table illustrates the varying effectiveness of 6-(3-Chlorophenyl) derivatives against different strains of Mtb. The compound shows a notable selectivity towards isoniazid-resistant strains, which is crucial given the rising prevalence of drug-resistant tuberculosis.

Antibacterial and Antifungal Properties

In addition to its antimycobacterial effects, studies have assessed the antibacterial and antifungal activities of this compound. For instance, derivatives were tested for their ability to inhibit bacterial growth and fungal proliferation. While some showed moderate activity, others were less effective compared to established antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the pyrazine ring significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances lipophilicity and may improve interaction with bacterial membranes.

Table 2: SAR Analysis of Pyrazine Derivatives

| Compound Structure | Lipophilicity (Log P) | Antimycobacterial Activity (%) |

|---|---|---|

| 5-tert-butyl-6-chloro | 6.85 | 72% inhibition |

| 3-methylphenyl amide | Not specified | Poor (MIC >100 µM) |

This table summarizes key findings from SAR studies that correlate lipophilicity with enhanced biological activity.

Case Studies

Several case studies have been documented that highlight the effectiveness of pyrazine derivatives in clinical settings. One notable study involved a series of hydrazone derivatives derived from pyrazine-2-carboxylic acid, which were shown to possess significant antimycobacterial properties, outperforming some first-line tuberculosis medications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(3-Chlorophenyl)pyrazine-2-carboxylic acid derivatives?

- Methodology : Derivatives can be synthesized via condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines. For example, 6-chloropyrazine-2-carboxylic acid reacts with 3-chloroaniline in pyridine at 0°C to form the corresponding amide . Optimize yields by controlling stoichiometry and reaction temperature. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. How can researchers assess the antimycobacterial activity of this compound?

- Methodology : Use in vitro assays against Mycobacterium tuberculosis strains. Compare minimum inhibitory concentrations (MICs) with standard drugs like pyrazinamide. For mechanistic insights, employ enzymatic inhibition assays targeting mycobacterial enzymes (e.g., fatty acid synthase II) . Note that substituents like the 3-chlorophenyl group enhance activity by improving membrane permeability .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C) to confirm substitution patterns on the pyrazine ring and phenyl group.

- HPLC-MS for purity assessment and detection of by-products.

- X-ray crystallography to resolve structural ambiguities, particularly for co-crystals with biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity and catalytic properties?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing the 3-chlorophenyl group with trifluoromethyl or cyclopropylmethoxy) and evaluate their antimycobacterial IC₅₀ values. For instance, 6-(trifluoromethyl) analogs show enhanced electron-withdrawing effects, altering binding to enzyme active sites .

- Catalytic Applications : In oxidation reactions, the carboxylic acid group facilitates proton transfer in vanadium-catalyzed systems, as shown in alkane hydroxylation studies. Substituent bulkiness may sterically hinder catalyst-substrate interactions .

Q. How can researchers resolve contradictions in bioactivity data between similar pyrazine derivatives?

- Methodology :

- Meta-Analysis : Cross-reference datasets from PubChem and ECHA to identify outliers. For example, discrepancies in IC₅₀ values for photosynthesis inhibition (e.g., 47.0 vs. 722.0 µmol dm⁻³ in spinach chloroplasts) may arise from assay conditions (e.g., light intensity, chloroplast preparation) .

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on redox potential or binding affinity, reconciling experimental vs. theoretical results .

Q. What experimental designs are optimal for studying the compound’s role in catalytic hydrocarbon oxidation?

- Methodology :

- Kinetic Profiling : Monitor reaction rates under varying conditions (e.g., [H₂O₂], temperature) to identify rate-limiting steps. For example, the hydroxyl radical (HO•) generation step in vanadium/pyrazine-2-carboxylic acid systems dictates oxidation efficiency .

- Isotopic Labeling : Use deuterated alkanes (e.g., cyclohexane-d₁₂) to confirm hydrogen abstraction as the primary activation mechanism .

Q. How can researchers leverage this compound in targeted protein degradation (e.g., PROTACs)?

- Methodology :

- Linker Design : Incorporate the pyrazine core as a rigid spacer between E3 ligase and target protein binders. The carboxylic acid group enables conjugation via amide coupling, while the chlorophenyl moiety enhances proteasome recruitment .

- Ternary Complex Assays : Use surface plasmon resonance (SPR) to assess binding kinetics of the degrader complex with VHL or CRBN E3 ligases .

Key Recommendations for Researchers

- Prioritize substituent engineering to balance lipophilicity and electronic effects for target engagement.

- Validate catalytic mechanisms using in situ spectroscopic techniques (e.g., EPR for radical detection).

- Cross-validate bioactivity data across multiple assays and computational models to mitigate reproducibility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.